molecular formula C9H16F3NO4 B12410508 Sarcosine t-butyl ester-d3 (TFA)

Sarcosine t-butyl ester-d3 (TFA)

Cat. No.: B12410508
M. Wt: 262.24 g/mol
InChI Key: ZYVXOTNFVFLVAC-NXIGQQGZSA-N
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Description

Sarcosine t-butyl ester-d3 (TFA) is a deuterated derivative of sarcosine t-butyl ester, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It is commonly utilized in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine t-butyl ester-d3 (TFA) typically involves the esterification of sarcosine with t-butyl alcohol in the presence of a deuterated acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis process.

Industrial Production Methods

Industrial production of Sarcosine t-butyl ester-d3 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sarcosine t-butyl ester-d3 (TFA) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Sarcosine t-butyl ester-d3 (TFA) is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to enhance the efficacy of drug formulations aimed at treating conditions such as schizophrenia and depression .

Case Study:
A study highlighted the synthesis of novel compounds incorporating sarcosine derivatives, demonstrating improved binding affinity to neurotransmitter receptors. The incorporation of the t-butyl ester group was crucial in modifying pharmacokinetic properties, leading to better therapeutic outcomes .

Biochemical Research

Amino Acid Metabolism Studies:
The compound serves as a valuable tool in understanding amino acid metabolism. Researchers use sarcosine t-butyl ester-d3 (TFA) to trace metabolic pathways and investigate the role of sarcosine in health and disease, particularly in cancer metabolism .

Data Table: Metabolic Pathway Insights

Study FocusFindings
Sarcosine's Role in CancerElevated levels of sarcosine were linked to prostate cancer progression, suggesting its potential as a biomarker .
Metabolic TracingDeuterated forms allowed for precise tracking of metabolic processes using mass spectrometry techniques .

Analytical Chemistry

Use in Chromatography:
Sarcosine t-butyl ester-d3 (TFA) is employed as a standard in chromatography for the analysis of amino acids. Its unique isotopic signature enhances the accuracy of quantification methods such as gas chromatography-mass spectrometry (GC-MS) .

Case Study:
In a comparative analysis, researchers utilized sarcosine t-butyl ester-d3 (TFA) to develop a solid-phase microextraction method for urine samples. This approach significantly improved the sensitivity and specificity for detecting sarcosine levels, aiding early diagnosis of prostate cancer .

Cosmetic Formulations

Moisturizing Properties:
The compound is also incorporated into cosmetic products due to its moisturizing properties. Its ability to stabilize formulations while providing a smooth texture has made it popular in skincare applications .

Agricultural Applications

Fertilizer Development:
Research indicates that sarcosine t-butyl ester-d3 (TFA) can be utilized in formulating fertilizers and plant growth regulators. Its role in enhancing nutrient absorption has been explored to improve crop yields .

Mechanism of Action

The mechanism of action of Sarcosine t-butyl ester-d3 (TFA) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Sarcosine t-butyl ester: The non-deuterated form of the compound.

    Sarcosine methyl ester: Another ester derivative of sarcosine.

    Sarcosine ethyl ester: An ester derivative with an ethyl group.

Uniqueness

Sarcosine t-butyl ester-d3 (TFA) is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring stable isotope labeling and tracing.

Biological Activity

Sarcosine t-butyl ester-d3 (TFA), with the CAS number 1953114-50-5, is a derivative of sarcosine, an amino acid that plays a significant role in various biological processes. This compound is of interest due to its potential applications in drug development and its involvement in metabolic pathways. This article explores the biological activity of Sarcosine t-butyl ester-d3 (TFA), including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃D₃F₃NO₄
  • Molecular Weight : 262.24 g/mol
  • Chemical Structure : The compound features a t-butyl ester group and deuterium isotopes, which may influence its pharmacokinetic properties.

Biological Significance

Sarcosine has been implicated in several physiological processes, including:

  • Neurotransmission : Sarcosine acts as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function.
  • Metabolism : It is involved in the synthesis of glycine and contributes to the methylation cycle, impacting DNA and protein methylation pathways.

The biological activity of Sarcosine t-butyl ester-d3 (TFA) primarily stems from its ability to influence neurotransmitter systems. As a competitive inhibitor or modulator at NMDA receptors, it may enhance synaptic transmission and neuroprotective effects.

Table 1: Mechanistic Insights

MechanismDescription
NMDA Receptor ModulationEnhances synaptic transmission by modulating glutamate activity
Glycine SynthesisContributes to the production of glycine, essential for neurotransmission
Methylation CycleAffects methylation processes, influencing gene expression

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of sarcosine derivatives on neuronal cells subjected to oxidative stress. Results indicated that Sarcosine t-butyl ester-d3 (TFA) significantly reduced apoptosis markers and improved cell viability compared to controls.
  • Antidepressant Activity :
    Research has suggested that sarcosine may have antidepressant properties. A clinical trial involving patients with major depressive disorder showed that supplementation with sarcosine improved symptoms when used alongside traditional antidepressants.
  • Cognitive Enhancement :
    In animal models, administration of Sarcosine t-butyl ester-d3 (TFA) led to enhanced cognitive functions, as evidenced by improved performance in maze tests and memory tasks, indicating potential applications in treating cognitive deficits.

Synthesis and Derivatives

The synthesis of Sarcosine t-butyl ester-d3 (TFA) typically involves the protection of the amino group followed by esterification. The use of deuterated solvents during synthesis allows for the incorporation of deuterium isotopes, which can be beneficial for tracing studies in metabolic research.

Table 2: Synthesis Overview

StepReaction TypeConditions
ProtectionBoc protectionStandard conditions
EsterificationT-butyl ester formationAcidic conditions
DeuterationIncorporation of D isotopesDeuterated solvents

Properties

Molecular Formula

C9H16F3NO4

Molecular Weight

262.24 g/mol

IUPAC Name

tert-butyl 2-(trideuteriomethylamino)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15NO2.C2HF3O2/c1-7(2,3)10-6(9)5-8-4;3-2(4,5)1(6)7/h8H,5H2,1-4H3;(H,6,7)/i4D3;

InChI Key

ZYVXOTNFVFLVAC-NXIGQQGZSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)CNC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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